N-Ethyloxolan-3-amine

Description

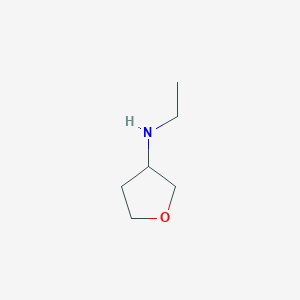

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-ethyloxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-7-6-3-4-8-5-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJJNIVNJZJFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292902-62-5 | |

| Record name | N-ethyloxolan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Ethyloxolan 3 Amine and Its Analogues

Enantioselective and Diastereoselective Synthesis of N-Ethyloxolan-3-amine

Achieving stereochemical control is crucial in the synthesis of chiral molecules like this compound. Enantioselective and diastereoselective methods are employed to produce specific stereoisomers, which is often critical for applications in medicinal chemistry and materials science.

Enantioselective Synthesis: The production of enantiomerically pure chiral amines is a significant challenge in the chemical industry. nih.gov Biocatalysis, using engineered enzymes, has emerged as a powerful tool. For instance, monoamine oxidase (MAO-N) variants from Aspergillus niger have been developed to perform deracemization reactions, yielding highly enantiomerically enriched amines. nih.gov By combining rational structure-guided engineering with high-throughput screening, the substrate scope of these enzymes has been broadened to include sterically demanding structures. nih.gov This enzymatic approach could be adapted for the kinetic resolution of a racemic mixture of this compound or the asymmetric amination of a suitable precursor.

Another strategy involves the use of chiral catalysts in combination with photoredox catalysis. This has been demonstrated in the enantioselective synthesis of pyrroloindolines, where a chiral phosphate base forms an ionic H-bonded complex with a radical cation intermediate, guiding the subsequent reaction to favor one enantiomer. nih.gov

Diastereoselective Synthesis: When multiple stereocenters are present, controlling the relative stereochemistry (diastereoselectivity) is key. Diastereoselective cycloaddition reactions are a potent method for constructing cyclic systems with defined stereochemistry. A [3+2] cycloaddition between tertiary amine N-oxides and substituted alkenes has been developed to produce 7-azanorbornanes with high diastereoselectivity (up to >20:1 dr). nih.govnih.gov Computational studies, such as Density Functional Theory (DFT) calculations, suggest that the observed selectivity arises from steric interactions in the transition state. nih.govnih.gov Similar strategic cycloadditions could be envisioned for constructing substituted oxolane rings with pendant amine groups, controlling the stereochemistry relative to other substituents on the ring.

The following table summarizes representative approaches for stereoselective amine synthesis that are applicable to this compound analogues.

| Method Type | Catalyst/Reagent | Key Feature | Typical Selectivity |

| Enzymatic Deracemization | Engineered Monoamine Oxidase (MAO-N) | High enantioselectivity for a range of chiral amines. nih.gov | High enantiomeric excess (ee). |

| [3+2] Cycloaddition | Tertiary amine N-oxides with alkenes | Creates bicyclic structures with high diastereocontrol. nih.govnih.gov | Diastereomeric ratios (dr) up to >20:1. nih.govnih.gov |

| Organocatalytic Michael Addition | Chiral Squaramide | Forms adjacent quaternary-tertiary centers. nih.gov | High dr (up to 11:1) and ee (up to 92%). nih.gov |

Development of Novel Catalytic Pathways for this compound Synthesis

Catalysis is at the heart of modern synthetic chemistry, offering pathways that are more efficient, selective, and sustainable than stoichiometric methods. Both metal-based and organic catalysts have been extensively developed for amine synthesis.

Transition-metal catalyzed reactions are fundamental to modern organic synthesis, enabling the construction of complex aliphatic amines from simple starting materials. nih.gov These methods include hydroamination, C-H functionalization, and photoredox catalysis. nih.gov

Palladium Catalysis: Palladium catalysts are widely used for C-N bond formation. Recent breakthroughs include the development of Pd-catalyzed allylic C-H amination reactions that can utilize unprotected aliphatic and aromatic amines. incatt.nl One strategy involves the in-situ formation of a BF3-ammonium salt, which prevents catalyst deactivation by the amine's lone pair and allows for the synthesis of complex tertiary allylic amines. incatt.nl

Ruthenium Catalysis: Ruthenium complexes have proven effective for the N-alkylation of amines with alcohols through a "borrowing hydrogen" mechanism. researchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and producing water as the only byproduct. A catalyst system of [Ru(p-cymene)Cl2]2 with bidentate phosphine ligands can convert primary amines to secondary amines and secondary amines to tertiary ones. researchgate.net

Iron Catalysis: In a push for more sustainable methods, catalysts based on earth-abundant metals like iron are gaining prominence. An iron(II) salt-catalyzed process has been developed for the synthesis of N-methylanilines from arenes, using a highly electrophilic aminating reagent. chemistryviews.org This reaction proceeds under mild conditions (40 °C) in air. chemistryviews.org

Nickel Catalysis: Heterogeneous nickel catalysts have been developed for the selective mono-N-methylation of amines using methanol as a sustainable C1 source. rsc.org A Ni/ZnAlOx-600 catalyst, prepared by calcination and reduction of a layered double hydroxide precursor, showed high activity and selectivity for this transformation. rsc.org

The table below highlights various metal catalysts and their applications in amine synthesis.

| Metal Catalyst System | Reaction Type | Substrates | Key Advantage |

| [Pd(dppp)] | Allylic C-H Amination | Alkenes, secondary amines | Single-step synthesis of tertiary allylic amines without protecting groups. incatt.nl |

| [Ru(p-cymene)Cl2]2 / dppf | N-Alkylation (Borrowing Hydrogen) | Amines, alcohols | High atom economy, water is the only byproduct. researchgate.net |

| FeSO4·7H2O | Aromatic C-H Amination | Arenes, aminating reagent | Uses an environmentally benign, earth-abundant metal catalyst. chemistryviews.org |

| Ni/ZnAlOx | N-methylation | Primary amines, methanol | Heterogeneous catalyst that is easily separated and recycled. rsc.org |

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside metal and enzyme catalysis. These methods often provide excellent stereocontrol and are valued for their reduced toxicity and environmental impact. For the synthesis of this compound derivatives, organocatalysts can be employed in key bond-forming steps.

For example, the asymmetric synthesis of 3,3-disubstituted 3-chlorooxindoles has been achieved via a Michael addition of 3-chloroxindoles to nitroolefins, catalyzed by a chiral squaramide. nih.gov This reaction creates adjacent quaternary and tertiary stereocenters with high diastereo- and enantioselectivity. nih.gov A similar strategy could be applied by using a nucleophilic oxolane precursor to react with an electrophile in the presence of a suitable chiral organocatalyst to generate a chiral amine derivative. Organocatalysis has also been successfully applied to the synthesis of the bicyclo[3.2.1]octane framework, a structure present in many biologically active natural products. mdpi.com

Reductive Amination Protocols in this compound Synthesis

Reductive amination is one of the most common and reliable methods for synthesizing amines. The reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.

To synthesize this compound, this protocol would involve the reaction of oxolan-3-one with ethylamine. The choice of reducing agent is critical for the success and selectivity of the reaction.

Boron-Based Reagents: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (Na(OAc)3BH) are mild reducing agents that are particularly effective for reductive amination. youtube.com They are selective for the protonated iminium ion intermediate over the starting ketone, minimizing the side reaction of alcohol formation. Na(OAc)3BH is often preferred due to its lower toxicity and effectiveness in aprotic solvents.

Catalytic Hydrogenation: The imine intermediate can also be reduced using catalytic hydrogenation, typically with hydrogen gas (H2) over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. youtube.com This method is clean, as the only byproduct is water from the initial condensation.

Transfer Hydrogenation: In cases where handling H2 gas is undesirable, transfer hydrogenation can be used. Ammonium formate, in the presence of a catalyst, can serve as both the nitrogen source and the hydrogen source for the direct conversion of ketones to primary amines. organic-chemistry.org

The mechanism first involves the formation of an iminium ion, which is then reduced by a hydride donor. youtube.com A key advantage of reductive amination is that it avoids the over-alkylation that can occur in nucleophilic substitution, as it does not produce quaternary ammonium salts. youtube.com

| Reducing System | Carbonyl Precursor | Amine Source | Key Features |

| Na(OAc)3BH | Oxolan-3-one | Ethylamine | Mild conditions, high chemoselectivity, tolerates many functional groups. youtube.com |

| H2 / Pd/C | Oxolan-3-one | Ethylamine | Clean reaction, high atom economy. youtube.com |

| α-picoline-borane / AcOH | Oxolan-3-one | Ethylamine | Efficient one-pot procedure that can be run in various solvents, including water. organic-chemistry.org |

| HCOONH4 / Cp*Ir complexes | Oxolan-3-one | Ammonium formate | Direct conversion to primary amine via transfer hydrogenation. organic-chemistry.org |

Nucleophilic Substitution Mechanisms in Oxolane Ring Functionalization to form this compound

Nucleophilic substitution is a fundamental reaction for introducing functional groups onto an alkyl framework. To form this compound, this would typically involve the reaction of ethylamine (the nucleophile) with an oxolane ring bearing a leaving group (such as a halide or sulfonate) at the 3-position, like 3-bromooxolane.

The lone pair of electrons on the nitrogen atom of ethylamine makes it a good nucleophile, allowing it to attack the electrophilic carbon atom attached to the leaving group. savemyexams.comchemguide.co.uk The reaction proceeds via one of two primary mechanisms: SN1 or SN2. ucsb.edu

SN2 Mechanism: This is a single-step, bimolecular process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. ucsb.edu This mechanism is favored for primary and secondary substrates, like 3-bromooxolane. It results in an inversion of stereochemistry at the reaction center.

SN1 Mechanism: This is a two-step, unimolecular process that involves the formation of a carbocation intermediate after the leaving group departs. ucsb.edu The nucleophile then attacks the planar carbocation. This pathway is more common for tertiary substrates and can lead to a mixture of stereoisomers (racemization).

A significant challenge in using nucleophilic substitution with ammonia or primary amines is over-alkylation. libretexts.orgchemguide.co.uk The product, in this case this compound, is itself a nucleophile and can react further with the starting alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt. libretexts.orgchemguide.co.uk To favor the formation of the desired secondary amine, a large excess of the starting amine (ethylamine) is typically used. chemguide.co.uk

Mechanochemical Approaches for this compound Production

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. This approach is a cornerstone of green chemistry, as it can reduce waste, energy consumption, and reaction times.

While specific mechanochemical syntheses for this compound are not widely reported, the principles have been applied to the formation of other amines. For example, mechanochemical activation has been used to generate nitrogen-centered radicals from carbamoyloxime mechanophores embedded in polymers. rsc.org These radicals can then undergo subsequent reactions, such as intramolecular cyclization, to form tertiary amines. rsc.org This demonstrates that mechanical force can be used to generate reactive nitrogen species capable of forming C-N bonds. Applying this concept to small molecules could involve the ball-milling of a suitable oxolane precursor with an amine source and a catalyst, potentially enabling a solvent-free synthesis of this compound.

Efficiency, Yield Optimization, and Scale-Up in this compound Synthesis

The industrial production of this compound necessitates synthetic routes that are not only reliable but also efficient, high-yielding, and scalable. The optimization of these parameters is a critical aspect of process chemistry, aiming to reduce costs, minimize waste, and ensure consistent product quality. The primary route for synthesizing this compound is the reductive amination of oxolan-3-one with ethylamine. This section delves into the critical factors influencing the efficiency and yield of this transformation and discusses the challenges and strategies associated with its scale-up.

A critical aspect of optimizing this synthesis is the choice of the reducing agent. A variety of reducing agents can be employed for reductive aminations, each with its own advantages in terms of reactivity, selectivity, cost, and safety. Common choices include sodium borohydride derivatives and catalytic hydrogenation. For instance, sodium triacetoxyborohydride (STAB) is a mild and selective reagent that is often effective for the reductive amination of a wide range of ketones and aldehydes. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, represents a greener and often more cost-effective alternative for large-scale production, as it avoids the generation of stoichiometric amounts of inorganic byproducts.

Process development for the large-scale synthesis of this compound involves addressing several key challenges. These include efficient heat management, as both the imine formation and the reduction steps can be exothermic. Proper control of reaction temperature is crucial to prevent side reactions and ensure the stability of the product. The handling and charging of reagents, particularly pyrophoric catalysts like Raney nickel or gaseous reagents like hydrogen, require specialized equipment and adherence to strict safety protocols. Furthermore, the purification of the final product on a large scale often necessitates the development of robust and efficient methods, such as distillation or crystallization, to achieve the desired purity standards.

Below are interactive data tables that illustrate the results of hypothetical optimization studies for the synthesis of this compound via reductive amination. These tables showcase how systematic variation of reaction parameters can lead to the identification of optimal conditions for yield and purity.

Table 1: Effect of Reducing Agent on the Yield of this compound

This table compares the effectiveness of different reducing agents in the reductive amination of oxolan-3-one with ethylamine. The reactions were conducted under otherwise identical conditions to isolate the effect of the reducing agent on the product yield.

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sodium Borohydride | Methanol | 25 | 12 | 75 |

| Sodium Triacetoxyborohydride | Dichloromethane | 25 | 8 | 92 |

| Palladium on Carbon/H₂ | Ethanol | 50 | 24 | 88 |

| Raney Nickel/H₂ | Isopropanol | 60 | 18 | 85 |

Table 2: Optimization of Reaction Conditions using Sodium Triacetoxyborohydride

This table details a finer optimization of the reaction conditions using the most effective reducing agent identified in the initial screening. The goal is to maximize the yield by adjusting solvent, temperature, and the molar ratio of reactants.

| Solvent | Temperature (°C) | Molar Ratio (Oxolan-3-one:Ethylamine:STAB) | Reaction Time (h) | Yield (%) | Purity (%) |

| Dichloromethane | 25 | 1:1.2:1.5 | 8 | 92 | 98 |

| Tetrahydrofuran (B95107) | 25 | 1:1.2:1.5 | 10 | 89 | 97 |

| Dichloromethane | 40 | 1:1.2:1.5 | 6 | 90 | 96 |

| Dichloromethane | 25 | 1:1.5:1.5 | 8 | 95 | 99 |

| Dichloromethane | 25 | 1:1.5:2.0 | 6 | 94 | 99 |

Mechanistic Elucidation of Reactions Involving N Ethyloxolan 3 Amine

Fundamental Reaction Pathways of the Amine Moiety in N-Ethyloxolan-3-amine

The reactivity of this compound is primarily dictated by the secondary amine functional group. The nitrogen atom possesses a lone pair of electrons, making it a nucleophilic and basic center. The fundamental reaction pathways are centered on the chemistry of this amine moiety, influenced by the electronic and steric properties of the ethyl group and the oxolane (tetrahydrofuran) ring.

One of the most fundamental reactions is protonation, where the amine acts as a Brønsted-Lowry base to accept a proton from an acid, forming an ethyl(oxolan-3-yl)ammonium salt. The basicity is influenced by the inductive effect of the alkyl groups (ethyl and the oxolane ring), which increase the electron density on the nitrogen atom compared to ammonia.

A significant reaction pathway for secondary amines is N-nitrosation, which involves the reaction with a nitrosating agent, such as dinitrogen trioxide (N₂O₃). nih.govpharm.or.jp This reaction proceeds through the nucleophilic attack of the amine nitrogen on the nitrosating agent. The reactivity in N-nitrosation is governed by several factors, including the basicity of the amine, the energy of its Highest Occupied Molecular Orbital (HOMO), the charge on the nitrogen atom, and steric hindrance. nih.gov For secondary amines, the reaction with nitrite under acidic conditions readily forms N-nitrosamines. freethinktech.com The rate of N-nitrosation is often maximal at a pH of approximately 2.5-3.4. freethinktech.com

Other fundamental pathways include alkylation, acylation, and sulfonylation, which are predicated on the nucleophilic character of the nitrogen atom and are discussed in more detail in Section 3.2.

Detailed Investigation of Nucleophilic Behavior of this compound

The lone pair of electrons on the nitrogen atom of this compound makes it an effective nucleophile, enabling it to attack electron-deficient centers. chemguide.co.uk This nucleophilic character is the basis for many of its key reactions, including substitution and addition reactions.

Nucleophilic Substitution: As a secondary amine, this compound readily participates in nucleophilic substitution reactions with various electrophiles, most notably halogenoalkanes (alkyl halides). The reaction proceeds via an Sɴ2 mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This initial reaction forms a trialkylammonium salt. If this compound is used in excess, it can act as a base to deprotonate the ammonium salt, yielding a tertiary amine. chemguide.co.uklibretexts.org However, this process can lead to multiple substitutions, potentially resulting in the formation of a quaternary ammonium salt if the tertiary amine product reacts further. chemguide.co.uklibretexts.orgchemhume.co.uk

Acylation: The amine reacts vigorously with acyl chlorides and more slowly with acid anhydrides to form N,N-disubstituted amides. chemguide.co.uk The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (chloride or carboxylate). This is a common method for forming stable amide bonds. For example, the reaction with ethanoyl chloride would yield N-ethyl-N-(oxolan-3-yl)ethanamide. chemguide.co.uk

The table below illustrates the expected nucleophilic reactions of this compound with representative electrophiles.

| Electrophile | Reaction Type | Product | Mechanism Outline |

|---|---|---|---|

| Iodomethane (CH₃I) | Alkylation (Sɴ2) | N-Ethyl-N-methyloxolan-3-amine | Nucleophilic attack on methyl carbon, displacement of iodide. |

| Ethanoyl chloride (CH₃COCl) | Acylation | N-Ethyl-N-(oxolan-3-yl)ethanamide | Nucleophilic addition to carbonyl carbon, followed by elimination of chloride. |

| Benzenesulfonyl chloride (C₆H₅SO₂Cl) | Sulfonylation | N-Ethyl-N-(oxolan-3-yl)benzenesulfonamide | Nucleophilic attack on the sulfur atom, displacement of chloride. |

| Cyclohexanone | Reductive Amination | N-Cyclohexyl-N-ethyloxolan-3-amine | Nucleophilic addition to form an iminium ion, followed by reduction (e.g., with NaBH₃CN). libretexts.org |

N-Oxidation Mechanisms and Formation of this compound N-Oxides

Secondary amines can be oxidized, though the reactions can be complex. However, the related tertiary amines are readily oxidized to form amine N-oxides. libretexts.org Should this compound be converted to a tertiary amine (e.g., through alkylation as described in 3.2), it can then be oxidized to its corresponding N-oxide. The most common and efficient method for this transformation is the direct oxidation of the tertiary amine using potent oxidizing agents. thieme-connect.de

The mechanism of N-oxidation typically involves the nucleophilic attack of the amine's nitrogen on an electrophilic oxygen atom supplied by the oxidant. Common oxidants for this purpose include hydrogen peroxide (H₂O₂) and peroxycarboxylic acids, such as 3-chloroperoxybenzoic acid (m-CPBA). libretexts.orgthieme-connect.de The reaction converts the tertiary amine into a tetracoordinate nitrogen species with a dative bond to oxygen. thieme-connect.de

R₃N + H₂O₂ → R₃N⁺-O⁻ + H₂O

The resulting this compound N-oxide derivative would feature a highly polar N-O bond, with a formal positive charge on the nitrogen and a formal negative charge on the oxygen. thieme-connect.delibretexts.org This polarity results in large dipole moments for amine N-oxides. thieme-connect.de Unlike the parent amine, the nitrogen center in the N-oxide does not undergo rapid inversion, meaning that if the three alkyl groups on the nitrogen are different, the N-oxide can be chiral. libretexts.org

Electrophilic Substitution Pathways of this compound Derivatives

The concept of electrophilic substitution, particularly electrophilic aromatic substitution, is not directly applicable to this compound itself. The oxolane (tetrahydrofuran) ring is saturated and aliphatic; it lacks the π-electron system necessary to undergo such reactions. The ring's C-H bonds are generally unreactive towards electrophiles under standard conditions.

For electrophilic substitution pathways to become relevant, one would need to consider a derivative of this compound that incorporates an aromatic ring. For instance, in a hypothetical compound such as N-ethyl-N-phenyl-oxolan-3-amine, the N-ethyl-N-(oxolan-3-yl)amino group would act as a substituent on the benzene ring.

In such a derivative, the nitrogen atom's lone pair can be delocalized into the aromatic π-system. This has two major consequences:

Activation: The delocalization increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles than benzene itself. The amino group is therefore a strong activating group.

Directing Effect: The increased electron density is most pronounced at the ortho and para positions relative to the amino substituent. Consequently, the N-ethyl-N-(oxolan-3-yl)amino group would be an ortho, para-director, guiding incoming electrophiles to these positions.

Therefore, while this compound does not undergo electrophilic substitution, its functional group, when attached to an aromatic system, would be a powerful activating and ortho, para-directing substituent.

Computational Approaches to this compound Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the reaction mechanisms of amines, including this compound. Density Functional Theory (DFT) calculations are frequently employed to model reaction pathways, determine transition state geometries, and calculate activation energies, offering deep mechanistic insights. researchgate.net

Studies on the N-nitrosation of various amines have shown that reactivity can be correlated with several calculated parameters. nih.gov Frontier Molecular Orbital (FMO) analysis indicates that the energy gap between the HOMO of the amine and the LUMO of the nitrosating agent (e.g., N₂O₃) is closely related to the amine's reactivity. nih.gov A smaller energy gap generally implies a faster reaction. Other key parameters that influence reactivity include the heterolytic bond dissociation energy of the N-H bond, the Natural Bond Orbital (NBO) occupancy of the nitrogen's lone pair orbital, the NBO charge on the nitrogen atom, and the pyramidalization angle at the nitrogen center. nih.gov

For N-oxidation reactions, computational studies have been used to determine the N-O bond dissociation enthalpies (BDEs) of various amine N-oxides. mdpi.com These calculations help in understanding the stability of the N-O bond and the thermodynamics of reactions involving N-oxides. For example, calculations on molecules like trimethylamine N-oxide provide benchmark data for the BDEs of aliphatic amine N-oxides, which would be structurally analogous to a tertiary derivative of this compound N-oxide. mdpi.com The calculated enthalpies of oxidation reactions with agents like hydrogen peroxide or dimethyldioxirane (DMDO) can also predict the feasibility and exothermicity of the N-oxide formation. mdpi.com

The table below summarizes key computational parameters and their influence on the reactivity of an amine like this compound, based on general studies.

| Computational Parameter | Significance | Influence on Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital (location of the lone pair). | A higher HOMO energy indicates greater nucleophilicity and faster reaction with electrophiles. nih.gov |

| Nitrogen Atom NBO Charge | Calculated electron density on the nitrogen atom. | A more negative charge suggests higher electron density and greater basicity/nucleophilicity. nih.gov |

| pKa | A measure of basicity. Can be calculated computationally. | Plays a crucial role in reaction rates, particularly in acid-catalyzed reactions like nitrosation. researchgate.net |

| Activation Energy (Ea) | The energy barrier for a specific reaction pathway (e.g., nitrosation, oxidation). | A lower calculated activation energy indicates a kinetically more favorable and faster reaction. researchgate.net |

| N-O Bond Dissociation Enthalpy (BDE) | Energy required to homolytically cleave the N-O bond in the corresponding N-oxide. | Indicates the thermodynamic stability of the N-oxide product. mdpi.com |

Advanced Characterization Techniques for N Ethyloxolan 3 Amine Structure and Purity

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Ethyloxolan-3-amine

High-resolution NMR spectroscopy is an indispensable tool for the structural characterization of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The hydrogens on carbons adjacent to the nitrogen atom and the oxygen atom of the oxolane ring are deshielded and would appear at lower field (higher ppm values). libretexts.orglibretexts.org The ethyl group protons would present as a characteristic quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group due to spin-spin coupling. The protons on the oxolane ring would show complex splitting patterns due to their diastereotopic nature. The N-H proton signal is typically broad and its chemical shift can vary depending on solvent and concentration. libretexts.orglibretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different electronic environment. The carbons directly bonded to the electronegative nitrogen and oxygen atoms are expected to resonate at lower fields (higher ppm) compared to the other aliphatic carbons. libretexts.org For instance, the carbons C3 and C5 of the oxolane ring, being adjacent to the nitrogen and oxygen respectively, would be deshielded.

Predicted NMR Data for this compound:

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ethyl) | ~1.1 | ~15 | Triplet | ~7 |

| -CH₂- (ethyl) | ~2.6 | ~45 | Quartet | ~7 |

| N-H | 1.0 - 3.0 | - | Broad Singlet | - |

| Oxolane H3 | ~3.0 | ~60 | Multiplet | - |

| Oxolane H2, H4, H5 | 3.5 - 4.0 | C2: ~70, C4: ~35, C5: ~68 | Multiplets | - |

Note: The predicted chemical shifts are estimates based on general principles for similar structures. Actual values may vary based on solvent and experimental conditions.

Advanced Mass Spectrometry (MS) and Fragmentation Analysis of this compound

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound and for deducing its structure through fragmentation analysis. For a mono-nitrogen compound like this compound, the molecular ion peak is expected to have an odd m/z value, in accordance with the nitrogen rule. libretexts.org

The fragmentation of aliphatic amines in the mass spectrometer is typically dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org This process leads to the formation of a resonance-stabilized nitrogen-containing cation. For this compound, two primary α-cleavage pathways are possible:

Cleavage of the C2-C3 bond of the oxolane ring.

Cleavage of the bond between the nitrogen and the ethyl group.

The base peak in the mass spectrum of a secondary amine often results from the loss of the largest alkyl group attached to the nitrogen. miamioh.edu

Predicted Fragmentation Pattern for this compound (C₆H₁₃NO, MW: 115.17):

| m/z | Predicted Fragment Ion | Origin |

| 115 | [C₆H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 100 | [C₅H₁₀NO]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group (M-15) |

| 86 | [C₄H₈NO]⁺ | Loss of an ethyl radical (•C₂H₅) (M-29) |

| 72 | [C₃H₆NO]⁺ | α-cleavage of the oxolane ring |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification in this compound

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound, a secondary amine, is expected to show a single, weak to medium N-H stretching absorption in the region of 3300-3500 cm⁻¹. libretexts.orgorgchemboulder.com The C-N stretching vibration for aliphatic amines typically appears in the 1250-1020 cm⁻¹ region. orgchemboulder.com The presence of the ether linkage in the oxolane ring will give rise to a strong C-O-C stretching band, typically around 1150-1085 cm⁻¹. The C-H stretching vibrations of the aliphatic ethyl and oxolane groups are expected in the 2850-2960 cm⁻¹ range. wpmucdn.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the N-H and C-N stretching vibrations are also observable in the Raman spectrum, the symmetric C-O-C stretch of the ether may be particularly prominent.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹, IR) | Expected Wavenumber (cm⁻¹, Raman) |

| N-H | Stretching | 3300 - 3500 (weak-medium) | 3300 - 3500 (weak) |

| C-H (aliphatic) | Stretching | 2850 - 2960 (strong) | 2850 - 2960 (strong) |

| C-O-C (ether) | Stretching | 1085 - 1150 (strong) | 1085 - 1150 (medium) |

| C-N | Stretching | 1020 - 1250 (weak-medium) | 1020 - 1250 (medium) |

| N-H | Bending | 1550 - 1650 (variable) | Not typically prominent |

Chromatographic Methodologies (HPLC, GC-MS) for Analytical and Preparative Purposes for this compound

Chromatographic techniques are fundamental for both the purification (preparative) and the purity assessment (analytical) of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of this compound. For analytical purposes, reversed-phase HPLC with a C18 column is commonly employed. researchgate.net Detection can be achieved using a UV detector if the molecule is derivatized to contain a chromophore, or more universally with a mass spectrometer (LC-MS). nih.gov Chiral HPLC, using a chiral stationary phase, is the preferred method for separating the enantiomers of this compound and determining the enantiomeric excess.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive method for the analysis of volatile compounds like this compound. The compound is separated based on its boiling point and interaction with the stationary phase of the GC column, and then detected and identified by mass spectrometry. nih.gov Derivatization may sometimes be necessary to improve the volatility and chromatographic behavior of the amine. researchgate.net

Typical Chromatographic Conditions:

| Technique | Column Type | Mobile/Carrier Phase | Detector | Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with buffer | MS, UV (after derivatization) | Purity analysis, quantification |

| Chiral HPLC | Chiral Stationary Phase | Hexane/Isopropanol | UV, CD | Enantiomeric separation, ee determination |

| GC-MS | Capillary (e.g., DB-5) | Helium | Mass Spectrometer | Purity analysis, identification of impurities |

X-ray Diffraction for Solid-State Structure of this compound Derivatives

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and absolute configuration. While obtaining suitable crystals of the parent this compound might be challenging, it is often possible to form crystalline derivatives, such as salts with a chiral acid or co-crystals.

The resulting crystal structure would unambiguously confirm the connectivity of the atoms, the conformation of the oxolane ring, and the relative stereochemistry of the substituents. If a chiral derivative is used, the absolute configuration of the this compound can be determined. This technique is the gold standard for absolute structure elucidation.

Computational and Theoretical Investigations of N Ethyloxolan 3 Amine

Quantum Chemical Studies on Electronic Structure and Bonding in N-Ethyloxolan-3-amine

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of this compound. researchgate.netresearchgate.net These calculations can determine the distribution of electron density, molecular orbital energies, and the nature of chemical bonds within the molecule.

Molecular Orbital Analysis: Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. For a secondary amine like this compound, the HOMO is typically localized on the nitrogen atom's lone pair of electrons, making it the primary site for electrophilic attack. The LUMO, conversely, indicates the most likely region for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP would show a region of negative potential (typically colored red or yellow) around the nitrogen atom, corresponding to its lone pair and high electron density. This region is the most likely site for protonation and interaction with electrophiles. The rest of the molecule, particularly the hydrogen atoms of the ethyl and oxolane groups, would exhibit positive potential (blue or green).

Below is a table summarizing typical parameters obtained from quantum chemical calculations for a molecule like this compound.

| Parameter | Typical Calculated Value | Significance |

| HOMO Energy | -6.5 to -5.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | 1.5 to 2.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.0 to 8.0 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 1.0 to 2.0 Debye | Measures the overall polarity of the molecule. |

| NBO Charge on Nitrogen | -0.4 to -0.6 e | Quantifies the partial negative charge on the nitrogen atom. |

Conformational Analysis of this compound via Molecular Mechanics and Dynamics

The flexibility of the oxolane ring and the ethyl group in this compound means it can exist in multiple conformations. Conformational analysis using molecular mechanics (MM) and molecular dynamics (MD) simulations helps identify the most stable, low-energy conformations and understand the dynamics of their interconversion. mdpi.commdpi.com

Molecular Mechanics (MM): MM methods use classical physics to calculate the potential energy of a molecule as a function of its geometry. mdpi.com By systematically rotating the rotatable bonds (e.g., the C-N and C-C bonds of the ethyl group, and bonds within the flexible oxolane ring), a potential energy surface can be generated. The minima on this surface correspond to stable conformers. For the oxolane ring, common conformations include the "envelope" and "twist" forms. The orientation of the ethyl group relative to the ring will also significantly impact conformational energy.

Molecular Dynamics (MD): MD simulations model the movement of atoms in a molecule over time, providing insights into its dynamic behavior. ulisboa.ptresearchgate.netmdpi.commdpi.com An MD simulation of this compound would show how the molecule vibrates, rotates, and transitions between different conformations at a given temperature. This can reveal the relative populations of different conformers and the energy barriers for their interconversion. Properties like the root mean square deviation (RMSD) can be monitored to assess the structural stability over the simulation time. mdpi.com

The table below shows hypothetical relative energies for different conformations of this compound, as might be determined by MM calculations.

| Conformer Description | Relative Energy (kcal/mol) | Key Feature |

| Global Minimum | 0.00 | Most stable conformation, likely with minimal steric hindrance. |

| Conformer A | 0.75 | Envelope conformation of the oxolane ring. |

| Conformer B | 1.20 | Twist conformation of the oxolane ring. |

| Conformer C | 2.50 | Different orientation (gauche/anti) of the ethyl group. |

Prediction of Spectroscopic Properties of this compound using Theoretical Models

Theoretical models, particularly DFT, can accurately predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra. researchgate.netnih.gov

NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted to chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.gov These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental data to aid in signal assignment. openstax.orglibretexts.orgspectrabase.com Theoretical calculations can help resolve ambiguities in complex spectra and confirm the molecule's structure.

Infrared (IR) Spectroscopy: The same quantum chemical calculations used for geometry optimization also yield vibrational frequencies and their corresponding intensities. openstax.orglibretexts.org These can be used to generate a theoretical IR spectrum. A scaling factor is often applied to the calculated frequencies to better match experimental values due to approximations in the theoretical model and the neglect of anharmonicity. Key predicted vibrations for this compound would include N-H stretching (for the protonated form, if studied), C-H stretching, C-N stretching, and C-O-C stretching of the ether linkage. Secondary amines typically show a single N-H stretching band around 3350 cm⁻¹. openstax.org

The following table presents a hypothetical comparison of predicted and experimental spectroscopic data.

| Spectroscopic Data | Predicted Value | Typical Experimental Range |

| ¹³C NMR (C-N) | 50-60 ppm | 45-65 ppm |

| ¹³C NMR (C-O) | 70-80 ppm | 65-85 ppm |

| ¹H NMR (H on C-N) | 2.5-3.5 ppm | 2.3-3.0 ppm |

| IR (C-N Stretch) | 1100-1200 cm⁻¹ | 1050-1250 cm⁻¹ |

| IR (C-O-C Stretch) | 1050-1150 cm⁻¹ | 1070-1150 cm⁻¹ |

Reaction Pathway Analysis and Transition State Modeling for this compound Reactions

Computational methods are essential for investigating the mechanisms of chemical reactions involving this compound. nih.govnih.govnih.gov By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.netscispace.com

Transition State Theory: Using methods like Density Functional Theory (DFT), the geometry of the transition state (a first-order saddle point on the potential energy surface) can be located and optimized. nih.govresearchgate.net The energy difference between the reactants and the transition state gives the activation energy (Ea), a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the desired reactants and products. researchgate.net

For example, in a nucleophilic substitution reaction where the amine attacks an electrophile, computational modeling can determine whether the reaction proceeds via a concerted (one-step) or a stepwise mechanism. mdpi.com It can also predict the stereochemical outcome of reactions involving the chiral center at the 3-position of the oxolane ring.

Example Reaction: N-Alkylation For the N-alkylation of this compound with an alkyl halide (e.g., methyl iodide), computational modeling could provide the following insights:

The geometry of the Sₙ2 transition state, showing the approach of the amine to the alkyl halide and the simultaneous departure of the halide ion.

The activation energy for the reaction.

| Reaction Parameter | Calculated Value (Example) | Significance |

| Activation Energy (Ea) | 10-15 kcal/mol | Determines the kinetic feasibility of the reaction. |

| Reaction Energy (ΔG) | -5 to -10 kcal/mol | Determines the thermodynamic favorability of the reaction. |

| Key Bond Distance (N--C in TS) | ~2.2 Å | Characterizes the geometry of the transition state. |

Development of Computational Models for this compound Derivatives

Computational models can be extended to derivatives of this compound to predict their properties and guide the design of new molecules with specific characteristics. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent examples. mdpi.comnih.govresearchgate.net

QSAR/QSPR Modeling: These methods establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physical properties (QSPR). mdpi.comnih.gov For a set of this compound derivatives, various molecular descriptors would be calculated computationally. These can include:

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Topological descriptors: Describing atomic connectivity and branching.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a selection of these descriptors with an observed property (e.g., receptor binding affinity, solubility). nih.gov

In Silico Design: Once a reliable QSAR/QSPR model is developed, it can be used for in silico screening of virtual libraries of yet-to-be-synthesized this compound derivatives. This allows researchers to prioritize the synthesis of compounds that are predicted to have the most desirable properties, saving significant time and resources in the drug discovery or materials science process. For instance, if a QSAR model indicates that increased lipophilicity and a specific steric feature enhance biological activity, new derivatives incorporating these features can be designed and evaluated computationally before being synthesized. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Ethyloxolan 3 Amine Derivatives

Correlating N-Ethyloxolan-3-amine Structural Modifications with Specific Reactivity Profiles

The reactivity of this compound derivatives is largely governed by the nucleophilicity of the nitrogen atom and the stability of the oxolane ring. Modifications to the N-alkyl substituent can significantly alter the amine's reactivity.

| Modification on N-substituent | Expected Effect on Reactivity | Rationale |

| Lengthening the alkyl chain (e.g., N-propyl, N-butyl) | Minor decrease in nucleophilicity | Increased steric hindrance around the nitrogen atom may slightly impede its ability to attack electrophiles. |

| Branching of the alkyl chain (e.g., N-isopropyl, N-tert-butyl) | Significant decrease in nucleophilicity and basicity | Pronounced steric hindrance can restrict access to the nitrogen's lone pair of electrons. |

| Introduction of electron-withdrawing groups (e.g., N-2-fluoroethyl) | Decrease in nucleophilicity and basicity | The inductive effect of the electron-withdrawing group reduces the electron density on the nitrogen atom. |

| Introduction of electron-donating groups (e.g., N-2-methoxyethyl) | Increase in nucleophilicity and basicity | The inductive effect of the electron-donating group increases the electron density on the nitrogen atom. |

These modifications can influence the outcomes of reactions such as nucleophilic substitution, acylation, and alkylation, which are fundamental in the synthesis of more complex derivatives.

Steric and Electronic Effects on the Amine Functionality of this compound

The amine functionality is the primary site of chemical reactivity in this compound. Both steric and electronic effects play a crucial role in determining its behavior.

Steric Effects: The size and spatial arrangement of substituents on the nitrogen atom and the oxolane ring can hinder the approach of reactants. For instance, increasing the bulk of the N-alkyl group (from ethyl to tert-butyl) would create a more crowded environment around the nitrogen, making it a less effective nucleophile. acs.org

Influence of Oxolane Ring Substitutions on Molecular Properties

Introducing substituents onto the oxolane ring can dramatically alter the molecule's physical and chemical properties.

| Position of Substitution | Type of Substituent | Expected Influence on Molecular Properties |

| C2 or C5 | Alkyl groups (e.g., methyl, ethyl) | Increased lipophilicity, potential for stereoisomers which may have different biological activities. |

| C2 or C5 | Polar groups (e.g., hydroxyl, methoxy) | Increased polarity and water solubility, potential for hydrogen bonding. Can also influence the ring conformation. nih.gov |

| C4 | Alkyl or polar groups | Can introduce steric strain and alter the ring pucker, potentially affecting the orientation of the N-ethyl group and its reactivity. |

These substitutions can affect properties such as boiling point, solubility, and chromatographic behavior. For example, the introduction of a hydroxyl group would be expected to increase the molecule's polarity and its ability to act as a hydrogen bond donor.

In Silico SAR and Ligand-Based Design Approaches for this compound Analogues

In the absence of extensive experimental data, computational methods provide a powerful tool for predicting the properties and activities of this compound analogues.

In Silico SAR: Computational chemistry can be used to model the electronic and steric properties of a series of virtual this compound derivatives. By calculating descriptors such as molecular electrostatic potential, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and steric parameters, it is possible to build quantitative structure-activity relationship (QSAR) models. nih.gov These models can then be used to predict the reactivity or biological activity of new, unsynthesized analogues.

Ligand-Based Design: If a known active molecule with a similar scaffold exists, ligand-based design approaches can be employed. This involves creating a pharmacophore model based on the essential structural features required for activity. New this compound analogues can then be designed to fit this pharmacophore, prioritizing them for synthesis and testing. Techniques like 3D-QSAR and field-based modeling can provide detailed insights into the structural requirements for a desired activity.

These computational approaches can significantly accelerate the discovery and optimization of this compound derivatives for various applications by allowing for the rational design of molecules with desired properties.

Advanced Applications and Potential Research Avenues for N Ethyloxolan 3 Amine

Utility of N-Ethyloxolan-3-amine as a Versatile Synthetic Intermediate

Amines are fundamental building blocks in organic synthesis, valued for their nucleophilicity and basicity, which allows them to participate in a wide array of chemical transformations. ijrpr.com As a secondary amine, the precursor to this compound can undergo N-alkylation or N-arylation to introduce the ethyl group, and the resulting tertiary amine can be further functionalized. The oxolane ring provides a stable, five-membered heterocyclic scaffold.

The versatility of amines as synthetic intermediates is well-documented. ijrpr.comnbinno.com They are crucial in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. ijrpr.com The presence of the oxolane ring in this compound introduces a unique structural element that can influence the physicochemical properties of molecules derived from it, such as solubility and biological activity. The compound can be envisioned as a precursor for the synthesis of more complex molecules through reactions involving the tertiary amine functionality or modifications of the oxolane ring.

For instance, tertiary amines can be oxidized to form amine N-oxides, which are valuable synthetic intermediates and can act as oxidants in various reactions. The general utility of amines in the synthesis of a diverse range of chemical compounds underscores the potential of this compound as a valuable, yet to be fully explored, synthetic intermediate. mdpi.com

Integration of this compound in Advanced Materials Science

The unique properties of amines make them valuable components in the design and fabrication of functional materials, including polymers, supramolecular assemblies, and coatings. ijrpr.com The bifunctional nature of this compound, possessing both a nucleophilic/basic amine center and a polar ether group, suggests its potential for incorporation into advanced materials.

Amines are widely used in polymer chemistry, for example, as monomers, curing agents, and functional additives. ijrpr.com Tertiary amines can act as catalysts in polymerization reactions, such as the ring-opening polymerization of benzoxazines. The incorporation of this compound into a polymer backbone could impart specific properties, such as improved solubility in polar solvents due to the oxolane moiety, and potential for post-polymerization modification at the nitrogen center.

In the realm of supramolecular chemistry, the ability of molecules to form well-ordered assemblies through non-covalent interactions is key. rsc.org Supramolecular polymers, for instance, are formed through interactions like hydrogen bonding, host-guest interactions, and metal-ligand coordination. nih.gov The nitrogen atom in this compound can participate in hydrogen bonding (if protonated) or act as a hydrogen bond acceptor, while the oxygen atom of the oxolane ring can also accept hydrogen bonds. These features could enable its participation in the formation of supramolecular structures. Furthermore, chiral molecules can induce chirality in supramolecular assemblies, a property that is of great interest for applications in chiral recognition and catalysis. The inherent chirality of this compound makes it an attractive candidate for the construction of chiral supramolecular materials. nih.gov

The development of functional coatings is a significant area of materials science, with applications ranging from protective layers to surfaces with specific chemical or physical properties. bohrium.com Amines are utilized in coatings for various purposes, including adhesion promotion and surface modification. The ability of amines to interact with surfaces and their reactivity towards other functional groups make them suitable for creating tailored surface properties. This compound, with its combination of a polar ether and a tertiary amine, could potentially be used to modify surfaces to alter their hydrophilicity, chemical reactivity, or ability to coordinate with other species. The development of nanotechnology-based functional coatings often relies on the specific chemical functionalities of the molecules used to build up the coating. bohrium.com

Catalytic Roles of this compound and its Derivatives

The presence of a chiral center and a Lewis basic nitrogen atom in this compound strongly suggests its potential application and that of its derivatives in the field of catalysis, particularly in asymmetric synthesis.

Chiral amines are a cornerstone of asymmetric catalysis, acting as organocatalysts for a multitude of enantioselective transformations. rsc.org Tertiary amines, in particular, can function as Lewis base catalysts. nih.gov The enantiopure forms of this compound or its derivatives could potentially catalyze reactions such as Michael additions, aldol reactions, and cycloadditions with high stereocontrol.

The development of chiral catalysts is a major focus of modern organic synthesis, driven by the need to produce enantiomerically pure compounds, especially for the pharmaceutical industry. nih.gov The effectiveness of a chiral amine catalyst is often dependent on its steric and electronic properties. The rigid five-membered ring of the oxolane moiety in this compound could provide a well-defined chiral environment around the nitrogen atom, which is crucial for achieving high enantioselectivity in catalyzed reactions. Further modification of the N-ethyl group or the oxolane ring could allow for the fine-tuning of the catalyst's properties to optimize its performance in specific asymmetric transformations. mdpi.com

Chiral ligands are essential components of many organometallic catalysts used in asymmetric synthesis. researchgate.net The nitrogen atom of this compound can act as a donor to a metal center, making it a potential ligand for a variety of transition metals. By synthesizing derivatives of this compound that incorporate additional coordinating groups, it would be possible to create bidentate or tridentate chiral ligands.

The design of chiral ligands is a highly active area of research, with the goal of developing catalysts that can achieve high efficiency and enantioselectivity for a wide range of chemical reactions. researchgate.net The combination of the chiral oxolane scaffold with the coordinating nitrogen atom in this compound provides a promising starting point for the design of novel chiral ligands. These ligands could find application in a variety of metal-catalyzed processes, including hydrogenations, cross-coupling reactions, and C-H functionalization reactions. iitb.ac.inmdpi.com The modular nature of ligand synthesis would allow for the creation of a library of ligands based on the this compound scaffold, which could then be screened for optimal performance in different catalytic systems. researchgate.net

Research on this compound as a Biochemical Probe Remains Undisclosed

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings on the application of this compound as a biochemical probe or its detailed interactions with biological systems have been publicly identified. The mechanistic focus of such interactions, a key aspect of the requested inquiry, is therefore entirely undocumented in the available resources.

The investigation into the advanced applications and potential research avenues for this compound, specifically concerning its role as a biochemical probe, has yielded no concrete results. While the broader class of amines is known for its diverse biological activities and applications in medicinal chemistry and materials science, information directly pertaining to this compound in this specialized context is absent from the public domain.

Amines, as a functional group, are integral to a vast array of biologically active molecules and are often central to the development of therapeutic agents and molecular probes. Their chemical properties, including nucleophilicity and basicity, allow them to interact with biological targets. For instance, fluorescent probes for signaling molecules like nitric oxide have been developed based on the reactivity of electron-rich aromatic secondary amines. However, these general principles cannot be specifically attributed to this compound without dedicated research.

Computational studies on related compounds, such as the N-nitrosation of secondary amines, provide insights into potential reaction mechanisms that could be relevant to the biological fate of such molecules. Yet, without experimental data on this compound, any discussion of its mechanistic interactions would be purely speculative.

The absence of published research could indicate several possibilities: the compound may not have been investigated for these specific applications, the research may be proprietary and not publicly disclosed, or it may have been found unsuitable for such purposes.

Environmental Fate, Degradation Pathways, and Impact of N Ethyloxolan 3 Amine

Biotic Degradation Processes and Microbial Transformation Products

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is often the primary mechanism for the removal of organic chemicals from the environment.

The biodegradability of N-Ethyloxolan-3-amine can be inferred from studies on related compounds. The tetrahydrofuran (B95107) (THF) ring, while relatively stable, can be degraded by a variety of microorganisms. nih.gov The initial step in the aerobic biodegradation of THF often involves hydroxylation, leading to ring cleavage. researchgate.net For N-substituted cyclic compounds, the alkyl substituent can also be a site for initial microbial attack. For instance, the degradation of n-alkyl-substituted cycloalkanes and tetrahydrothiophenes often begins with the oxidation of the alkyl side chain. nih.govnih.gov

Therefore, the likely initial steps in the biodegradation of this compound could involve:

N-de-ethylation: Removal of the ethyl group to form oxolan-3-amine.

Hydroxylation of the oxolane ring: This could lead to ring opening and the formation of linear aliphatic amines.

Oxidation of the ethyl group: This could form an alcohol, which could be further oxidized.

The ultimate biodegradation would likely lead to the mineralization of the compound to carbon dioxide, water, and inorganic nitrogen. mdpi.com The specific microbial transformation products would depend on the microbial populations present and the environmental conditions.

Table 2: Plausible Biotic Degradation Pathways and Transformation Products of this compound

| Degradation Pathway | Initial Transformation Product (Example) | Further Degradation |

| N-de-ethylation | Oxolan-3-amine | Mineralization of the ring and ammonia. |

| Ring Hydroxylation | Hydroxylated this compound | Ring cleavage and formation of linear aliphatic amines. |

| Side-chain Oxidation | 2-(Oxolan-3-ylamino)ethanol | Further oxidation and potential cleavage of the C-N bond. |

Atmospheric Chemistry of this compound and its Volatile Metabolites

Due to its likely volatility, the atmospheric chemistry of this compound is a critical aspect of its environmental fate. The primary atmospheric removal process for volatile organic compounds containing amine functionalities is their reaction with hydroxyl radicals (•OH). rsc.org This reaction is typically rapid, leading to short atmospheric lifetimes for many amines.

The reaction of secondary amines with •OH radicals can proceed via hydrogen abstraction from the N-H group, the C-H bonds on the alkyl substituent, or the C-H bonds on the ring. The resulting aminoalkyl or aminyl radicals will then react with molecular oxygen, leading to the formation of a variety of products, including imines, amides, and smaller carbonyl compounds, and can contribute to the formation of nitrogen-containing organic aerosols. mdpi.com

Volatile metabolites from biotic degradation in soil or water could also enter the atmosphere. For example, if oxolan-3-amine is formed through N-de-ethylation, it would also be subject to atmospheric oxidation by •OH radicals.

Table 3: Key Aspects of the Atmospheric Chemistry of this compound

| Atmospheric Process | Reactant | Predicted Outcome | Significance |

| Gas-Phase Oxidation | Hydroxyl Radical (•OH) | Formation of imines, amides, and other oxygenated products. | Primary atmospheric removal mechanism. rsc.org |

| Reaction with Ozone (O₃) | Ozone | Likely a minor pathway compared to •OH reaction. | Generally slower for saturated amines. |

| Reaction with Nitrate Radicals (NO₃) | Nitrate Radical | Potential for nighttime degradation. | Can be a significant sink for some amines in polluted environments. |

| Aerosol Formation | Oxidation Products | Contribution to secondary organic aerosol (SOA) formation. | Nitrogen-containing organics can partition into the particle phase. mdpi.com |

Modeling of Environmental Persistence and Biodegradability

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate and persistence of chemicals. nih.gov These models use the molecular structure of a compound to estimate its physicochemical properties and biodegradability.

Software suites like the US Environmental Protection Agency's EPI Suite™ (Estimation Programs Interface) can provide predictions for various environmental fate endpoints. chemsafetypro.comchemistryforsustainability.org For this compound, EPI Suite™'s BIOWIN™ program can predict the probability of ready biodegradability based on the presence of different functional groups and structural fragments.

Based on its structure, which includes a secondary amine and an ether linkage within a five-membered ring, QSAR models would likely predict that this compound is not readily biodegradable but is likely to undergo ultimate biodegradation. The presence of the nitrogen atom and the cyclic structure can influence the rate of degradation. For instance, some QSAR models indicate that the presence of tertiary and aromatic amines can slow biodegradation. europa.euresearchgate.net

Table 4: Illustrative QSAR Model Predictions for this compound (Conceptual)

| Model/Endpoint | Predicted Value/Classification | Interpretation |

| BIOWIN (EPI Suite™) | Not readily biodegradable, but ultimate biodegradation expected. | The compound is not expected to pass stringent ready biodegradability tests but will likely be mineralized in the environment over a longer period. chemsafetypro.comchemistryforsustainability.org |

| Atmospheric Half-life (AOPWIN™) | Short (hours to a few days) | Rapid degradation in the atmosphere due to reaction with hydroxyl radicals. chemistryforsustainability.org |

| Soil Adsorption Coefficient (Koc) | Low to Moderate | The compound is expected to have some mobility in soil, with potential for leaching to groundwater. |

| Bioconcentration Factor (BCF) | Low | The compound is not expected to significantly bioaccumulate in aquatic organisms. nih.gov |

Prospective Research Directions for N Ethyloxolan 3 Amine Studies

Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Design

The convergence of machine learning (ML) and artificial intelligence (AI) with chemistry offers a transformative approach to the study of molecules like N-Ethyloxolan-3-amine. acs.orgnih.gov These computational tools can dramatically accelerate the design and discovery of new chemical entities by predicting molecular properties, reaction outcomes, and synthetic pathways. nih.gov

Future research will likely focus on developing predictive models for this compound derivatives. mdpi.com By creating large datasets of related compounds, researchers can train ML algorithms to identify structure-activity relationships (SAR) and quantitative structure-property relationships (QSPR). acs.orgnih.gov This can aid in the high-throughput screening of virtual libraries of this compound analogues to identify candidates with desired physicochemical, pharmacological, or material properties before their synthesis. mdpi.comnih.govnih.gov For instance, AI models could predict properties such as binding affinity to biological targets, solubility, or stability, thereby prioritizing the most promising candidates for experimental validation. nih.govmdpi.com

Table 1: Potential Applications of AI/ML in this compound Research

| Research Area | AI/ML Application | Potential Outcome |

|---|---|---|

| Drug Discovery | Predictive modeling of bioactivity and ADMET properties. mdpi.com | Faster identification of lead compounds with improved efficacy and safety profiles. |

| Materials Science | Screening for derivatives with specific electronic or physical properties. | Design of novel functional materials for applications in electronics or polymers. |

| Reaction Optimization | Predicting reaction yields and identifying optimal reaction conditions. nih.gov | More efficient and cost-effective synthesis of this compound and its analogues. |

Sustainable and Green Chemistry Methodologies for this compound Synthesis

In line with the growing emphasis on environmental responsibility, future synthetic chemistry will prioritize the development of green and sustainable methods for producing this compound. unibo.itrsc.org This involves minimizing waste, reducing energy consumption, and utilizing renewable resources and less hazardous substances. rsc.org

A significant area of research will be the application of biocatalysis. manchester.ac.uk Enzymes such as imine reductases (IREDs), transaminases, and amine dehydrogenases (AmDHs) offer highly selective and efficient routes to chiral amines under mild, aqueous conditions. nih.govmdpi.comnih.gov Engineering these enzymes could further expand their substrate scope to accommodate precursors of this compound, providing an environmentally benign alternative to traditional chemical methods that often rely on heavy metals and harsh reagents. nih.gov The use of biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, could further enhance the efficiency and sustainability of the synthesis. chemrxiv.org

Another promising direction is the use of alternative energy sources, such as visible light, in photocatalytic processes. sciencedaily.com Catalysts that can absorb visible light can be used to promote chemical reactions in amines, potentially creating new, more efficient synthetic pathways. sciencedaily.com Furthermore, research into greener solvents, particularly bio-based solvents like 2-methyltetrahydrofuran, could replace traditional, more hazardous solvents like toluene (B28343) and tetrahydrofuran (B95107), thereby reducing the environmental footprint of the synthesis process. rsc.org The development of solvent-free reaction conditions represents another key goal in making the synthesis of this compound more sustainable. researchgate.net

Table 2: Comparison of Synthetic Methodologies for Amine Synthesis

| Methodology | Advantages | Challenges |

|---|---|---|

| Traditional Chemistry | Well-established, broad scope. | Often requires harsh conditions, stoichiometric reagents, and generates significant waste. |

| Biocatalysis | High stereoselectivity, mild conditions, environmentally friendly. nih.gov | Limited substrate scope of native enzymes, potential for enzyme inhibition. nih.gov |

| Photocatalysis | Uses a renewable energy source (light), can enable novel reactivity. sciencedaily.com | Catalyst cost and stability, scalability of photochemical reactors. |

| Solvent-Free Synthesis | Reduced solvent waste, potentially higher reaction rates, simplified purification. researchgate.net | Limited applicability for some reactions, potential for heat transfer issues. |

Exploration of Novel Reactivity and Unforeseen Applications in Emerging Technologies

The unique structural features of this compound, combining a chiral amine with a tetrahydrofuran ring, suggest a rich and largely unexplored reactive landscape. Future research will likely focus on discovering novel transformations that leverage this structure to build molecular complexity. For instance, methods for the selective C-H functionalization of the oxolane ring could provide direct routes to a wide array of substituted derivatives that are otherwise difficult to access. organic-chemistry.org

The development of new catalytic systems could unlock unprecedented reactivity. For example, visible-light photocatalysis could enable the generation of amine radical cations from this compound, which are highly reactive intermediates that can participate in a variety of bond-forming reactions. sciencedaily.com This could lead to the discovery of entirely new synthetic methodologies.

The potential applications of this compound and its derivatives in emerging technologies are vast. The chiral amine and heterocyclic core are common motifs in biologically active molecules, making this compound a valuable building block in pharmaceutical research for the synthesis of novel therapeutic agents. manchester.ac.uk The tetrahydrofuran moiety is present in a wide variety of bioactive natural products. researchgate.netnih.gov Beyond medicine, the unique properties of its derivatives could be harnessed in materials science. For example, they could serve as chiral ligands in asymmetric catalysis, as monomers for specialty polymers, or as components in advanced electronic materials.

Advanced In Situ and Operando Spectroscopic Investigations

To fully optimize the synthesis of this compound and to understand its reactivity, it is crucial to gain a deep understanding of the underlying reaction mechanisms. Advanced in situ and operando spectroscopic techniques are powerful tools for achieving this goal. osti.govresearchgate.net These methods allow researchers to monitor chemical reactions in real-time under actual operating conditions, providing invaluable insights into transient intermediates, catalyst active sites, and reaction kinetics. wikipedia.orgethz.chacs.org

Operando spectroscopy, by definition, combines the simultaneous measurement of a catalyst's performance (e.g., activity and selectivity) with its spectroscopic characterization. nih.gov For instance, when studying a catalytic reaction to produce this compound, operando Infrared (IR) or Raman spectroscopy could be used to identify surface-adsorbed species and reaction intermediates on the catalyst surface, while a mass spectrometer simultaneously quantifies the products being formed. ornl.gov This direct correlation between catalyst structure and function is essential for rational catalyst design. nih.gov

A multi-technique approach, combining methods like X-ray Absorption Spectroscopy (XAS), X-ray Photoelectron Spectroscopy (XPS), and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide a more complete picture of the catalytic system. chemcatbio.org These techniques can reveal information about the electronic state of the catalyst, the coordination environment of metal centers, and the identity of species in the liquid or gas phase. chemcatbio.orgornl.gov Such detailed mechanistic knowledge is critical for improving reaction efficiency, selectivity, and catalyst lifetime in the synthesis of this compound. chemcatbio.org

Table 3: Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Provided | Application to this compound Synthesis |

|---|---|---|

| Infrared (IR) Spectroscopy | Identification of functional groups and adsorbed species on a catalyst surface. ornl.gov | Monitoring the conversion of reactants and the formation of intermediates and products in real-time. |

| Raman Spectroscopy | Provides complementary vibrational information to IR, particularly for non-polar bonds. | Characterizing catalyst structure and identifying key reaction intermediates under reaction conditions. |

| X-ray Absorption Spectroscopy (XAS) | Determines the electronic state and local coordination environment of specific elements. chemcatbio.org | Probing the active state of a metal catalyst during the synthesis. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify reaction products. ornl.gov | Providing real-time data on catalytic activity and selectivity. |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about molecular structure and dynamics in solution. | Identifying and characterizing reaction intermediates and byproducts in the liquid phase. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Ethyloxolan-3-amine, and how can purity be maximized?

- Methodology :

-

Reductive Amination : Utilize aldehydes (e.g., furfural derivatives) and ethylamine in the presence of catalysts like Pd/NiO under hydrogen atmosphere (25°C, 10 hours), achieving yields >90% .

-

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to remove unreacted amines and byproducts.

-

Key Parameters :

-

Catalyst loading (1–5 wt%)

-

Solvent polarity (polar aprotic solvents enhance reaction rates)

-

Temperature control (25–50°C to prevent side reactions).

- Data Table :

| Substrate | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Furfural derivative | Pd/NiO | 95 | 99.2% |

| Butyraldehyde | Pd/NiO | 98 | 98.5% |